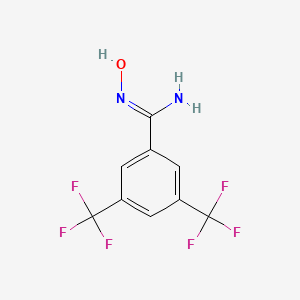
3,5-Bis(trifluorometil)benzamidoxima
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
3,5-Bis(trifluoromethyl)benzamidoxime has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as fluorinated polymers.
Safety and Hazards
When handling 3,5-Bis(trifluoromethyl)benzamidoxime, it’s important to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak . It’s classified as having acute toxicity, being toxic if swallowed, in contact with skin, or if inhaled .
Direcciones Futuras
Research suggests that 3,5-bis(trifluoromethyl)benzylamino benzamides, which are related to 3,5-Bis(trifluoromethyl)benzamidoxime, can serve as a promising CETP inhibitor lead compound . This indicates potential future directions for the development and application of 3,5-Bis(trifluoromethyl)benzamidoxime and related compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)benzamidoxime typically involves the reaction of 3,5-bis(trifluoromethyl)benzonitrile with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the amidoxime group. The general reaction scheme is as follows: [ \text{3,5-bis(trifluoromethyl)benzonitrile} + \text{hydroxylamine} \rightarrow \text{3,5-Bis(trifluoromethyl)benzamidoxime} ]
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of appropriate solvents, temperature control, and purification steps such as recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(trifluoromethyl)benzamidoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the amidoxime group to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitroso derivatives, while reduction results in amines .
Mecanismo De Acción
The mechanism of action of 3,5-Bis(trifluoromethyl)benzamidoxime involves its interaction with molecular targets through the amidoxime functional group. This group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways . The trifluoromethyl groups enhance the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)benzonitrile: A precursor in the synthesis of 3,5-Bis(trifluoromethyl)benzamidoxime.
3,5-Bis(trifluoromethyl)benzamide: Another derivative with different functional groups.
3,5-Bis(trifluoromethyl)benzoic acid: A related compound with a carboxylic acid group.
Uniqueness
3,5-Bis(trifluoromethyl)benzamidoxime is unique due to its amidoxime functional group, which imparts distinct reactivity and potential biological activity. The presence of two trifluoromethyl groups further enhances its chemical stability and lipophilicity, making it a valuable compound in various research applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-Bis(trifluoromethyl)benzamidoxime involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with hydroxylamine hydrochloride in the presence of a base to form the corresponding benzamidoxime. The benzamidoxime is then treated with acetic anhydride to yield the final product.", "Starting Materials": [ "3,5-bis(trifluoromethyl)benzoyl chloride", "hydroxylamine hydrochloride", "base", "acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 3,5-bis(trifluoromethyl)benzoyl chloride in a suitable solvent.", "Step 2: Add hydroxylamine hydrochloride and base to the reaction mixture.", "Step 3: Stir the reaction mixture at a suitable temperature for a suitable time.", "Step 4: Isolate the benzamidoxime product by filtration or extraction.", "Step 5: Dissolve the benzamidoxime product in a suitable solvent.", "Step 6: Add acetic anhydride to the reaction mixture.", "Step 7: Stir the reaction mixture at a suitable temperature for a suitable time.", "Step 8: Isolate the final product by filtration or extraction." ] } | |
Número CAS |
72111-09-2 |
Fórmula molecular |
C9H6F6N2O |
Peso molecular |
272.15 g/mol |
Nombre IUPAC |
N'-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C9H6F6N2O/c10-8(11,12)5-1-4(7(16)17-18)2-6(3-5)9(13,14)15/h1-3,18H,(H2,16,17) |
Clave InChI |
GGAPMNUHESBFNK-UHFFFAOYSA-N |
SMILES isomérico |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C(=N\O)/N |
SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=NO)N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=NO)N |
Solubilidad |
not available |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea](/img/structure/B2596175.png)

![6-(indoline-1-carbonyl)-7-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2596178.png)
![1-(3-chloro-4-methylphenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2596180.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone](/img/structure/B2596182.png)


![N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B2596188.png)



![2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride](/img/structure/B2596194.png)
![5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2596195.png)

